molecular formula C33H66ClNO B14420780 Dihexadecylcarbamyl chloride CAS No. 84304-24-5

Dihexadecylcarbamyl chloride

Katalognummer: B14420780
CAS-Nummer: 84304-24-5
Molekulargewicht: 528.3 g/mol
InChI-Schlüssel: LJRRLTAGSAPCDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .

Industrial Production Methods

Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.

    Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.

    Alcoholysis: Reaction with alcohols to form carbamates

Common Reagents and Conditions

Major Products

    Carbamates: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carbamic acids: Formed from hydrolysis

Wissenschaftliche Forschungsanwendungen

Dihexadecylcarbamyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dihexadecylcarbamyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .

Eigenschaften

CAS-Nummer

84304-24-5

Molekularformel

C33H66ClNO

Molekulargewicht

528.3 g/mol

IUPAC-Name

N,N-dihexadecylcarbamoyl chloride

InChI

InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI-Schlüssel

LJRRLTAGSAPCDC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.